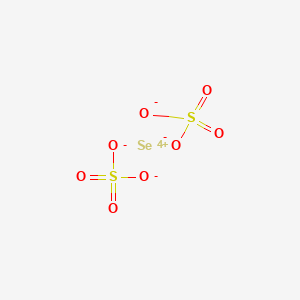
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-((phenylthio)methyl)benzoic acid.
Fluorination: The starting material is reacted with hydrogen fluoride to introduce fluorine atoms, resulting in the formation of the corresponding benzoic acid ester.
Methoxylation: The ester is then treated with methanol in the presence of a catalyst to introduce the methoxy group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as organic photovoltaic devices
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, while the methoxy and methylthio groups can modulate its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-methoxybenzoic acid
- 3,4-Difluoro-5-(methylthio)benzoic acid
- 2-Methoxy-5-(methylthio)benzoic acid
Uniqueness
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8F2O3S |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
3,4-difluoro-2-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H8F2O3S/c1-14-8-4(9(12)13)3-5(15-2)6(10)7(8)11/h3H,1-2H3,(H,12,13) |
InChI Key |
LVMXMEVMTLGEJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)SC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)








![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
